

(2S)-2'-Methoxykurarinone CAS number and chemical identifiers

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Compound of Interest

Compound Name: (2S)-2'-Methoxykurarinone

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An In-depth Technical Guide to (2S)-2'Methoxykurarinone For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and associated experimental methodologies for **(2S)-2'-Methoxykurarinone**, a natural flavanone with significant therapeutic potential.

Chemical Identity and Properties

(2S)-2'-Methoxykurarinone is a dimethoxyflavanone isolated from the roots of Sophora flavescens.[1] It is structurally related to (2S)-(-)-kurarinone, with a methoxy group replacing the hydroxyl group at the 2' position.[1]

Table 1: Chemical Identifiers and Properties of (2S)-2'-Methoxykurarinone



Identifier/Property	Value	Source(s)	
CAS Number	270249-38-2	[1]	
IUPAC Name	(2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8- [(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3- dihydrochromen-4-one	[1]	
Molecular Formula	C27H32O6	[1]	
Molecular Weight	452.5 g/mol	[1]	
Canonical SMILES	CC(=CCINVALID-LINK C3=C(C=C(C=C3)O)OC">C@ HC(=C)C)C	[1]	
InChI	InChI=1S/C27H32O6/c1- 15(2)7-8-17(16(3)4)11-20- 21(29)13-25(32-6)26- 22(30)14-24(33-27(20)26)19- 10-9-18(28)12-23(19)31- 5/h7,9-10,12-13,17,24,28- 29H,3,8,11,14H2,1-2,4- 6H3/t17-,24+/m1/s1	[1]	
InChlKey	KTAQQSUPNZAWEY- OSPHWJPCSA-N		
PubChem CID	11982641	[1]	
ChEMBL ID	CHEMBL496451		
ChEBI ID	CHEBI:66151	[1]	

Biological Activity and Quantitative Data

(2S)-2'-Methoxykurarinone exhibits a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery. Its reported effects include anti-inflammatory, antipyretic, antidiabetic, and antineoplastic properties.



Table 2: Summary of Biological Activities and IC50 Values

Biological Activity	Cell Line/Enzyme	IC50 Value	Source(s)
Cytotoxicity	Human Myeloid Leukemia (HL-60)	13.7 μΜ	[2]
Alpha-Glucosidase Inhibition	Alpha-Glucosidase	155 μΜ	[3][4]
Beta-Secretase (BACE1) Inhibition	BACE1	3.3 μΜ	[2]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition	PTP1B	Noncompetitive inhibitor (IC50 not specified)	[3]
Inhibition of Osteoclastogenesis	Bone Marrow Macrophages	Dose-dependent inhibition	[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for **(2S)-2'-Methoxykurarinone**.

Cytotoxicity Assay (MTT Assay for HL-60 Cells)

This protocol is a general guideline based on standard MTT assays for leukemia cell lines.

- Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640
 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at
 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 4 x 10^4 cells/mL.
- Compound Treatment: (2S)-2'-Methoxykurarinone, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the solvent alone.



- Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
- MTT Addition: 10 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
- Formazan Solubilization: The medium is removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Alpha-Glucosidase Inhibition Assay

This protocol is based on a standard colorimetric assay for α -glucosidase activity.

- Reaction Mixture Preparation: In a 96-well plate, 0.05 U/mL of α-glucosidase in 100 mM phosphate buffer (pH 6.8) is pre-incubated with varying concentrations of (2S)-2'-Methoxykurarinone for 5 minutes at 37°C.[5]
- Substrate Addition: The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) to a final concentration of 600 μM.[5]
- Incubation: The reaction mixture is incubated for 30 minutes at 37°C.[5]
- Reaction Termination: The reaction can be stopped by adding a solution such as 1 M NaOH.
- Absorbance Measurement: The formation of p-nitrophenol is quantified by measuring the absorbance at 405 nm.[5]
- Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol outlines a general method for assessing PTP1B inhibition.



- Reaction Buffer: A reaction buffer containing 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA is prepared.[3]
- Enzyme and Substrate: Human recombinant PTP1B and the substrate p-nitrophenyl phosphate (pNPP) are used.[3]
- Assay Procedure: PTP1B is added to the reaction buffer containing 2 mM pNPP and varying concentrations of (2S)-2'-Methoxykurarinone.[3]
- Incubation: The mixture is incubated at 37°C for 30 minutes.[3]
- Reaction Termination: The reaction is stopped with 1 M NaOH.[3]
- Absorbance Measurement: The amount of p-nitrophenol released is measured at 405 nm.[3]
- Data Analysis: The inhibitory activity is determined by comparing the enzyme activity with and without the inhibitor.

Beta-Secretase (BACE1) Inhibition Assay

A common method for BACE1 inhibition is a fluorescence resonance energy transfer (FRET) assay.

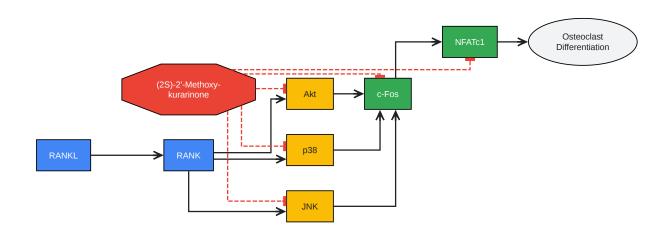
- Reagents: Recombinant human BACE1 enzyme and a BACE1-specific FRET substrate peptide are required.
- Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM sodium acetate, pH 4.5).
- Assay Procedure: The BACE1 enzyme is pre-incubated with varying concentrations of (2S)-2'-Methoxykurarinone in a 96-well plate.
- Reaction Initiation: The FRET substrate is added to initiate the reaction.
- Fluorescence Measurement: The fluorescence is monitored kinetically at the appropriate
 excitation and emission wavelengths. Cleavage of the substrate by BACE1 separates the
 fluorophore and quencher, resulting in an increase in fluorescence.



 Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Logical Relationships Inhibition of RANKL-Induced Osteoclastogenesis

(2S)-2'-Methoxykurarinone has been shown to inhibit osteoclast differentiation and bone resorption by down-regulating RANKL signaling pathways.[5] The diagram below illustrates the key signaling nodes affected.



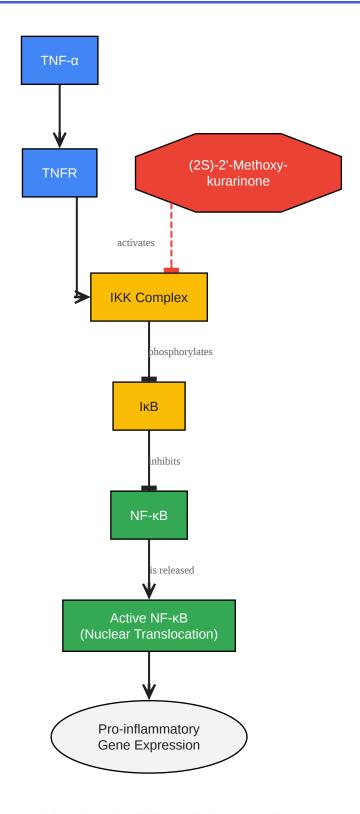
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Caption: Inhibition of RANKL signaling by (2S)-2'-Methoxykurarinone.

Suppression of TNF-α Induced NF-κB Signaling

(2S)-2'-Methoxykurarinone can suppress the production of chemokines by inhibiting the NFκB signaling pathway.





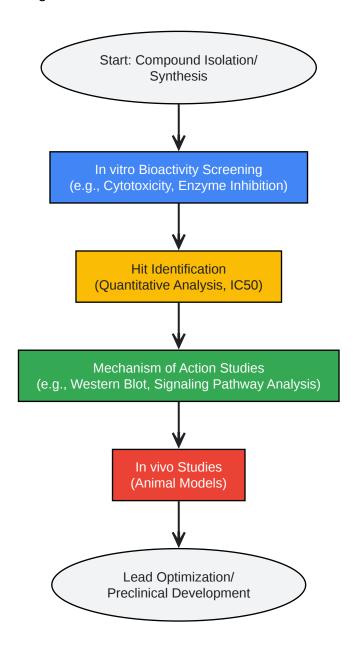
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Caption: Inhibition of the NF-kB pathway by (2S)-2'-Methoxykurarinone.

Experimental Workflow



The following diagram outlines a logical workflow for the investigation of **(2S)-2'-Methoxykurarinone**'s biological activities.



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